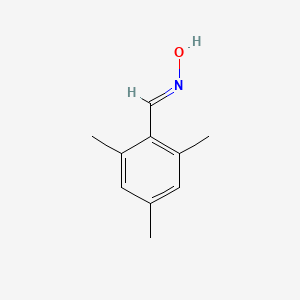
2,6-Trimethylbenzaldoxime
Vue d'ensemble
Description
2,6-Trimethylbenzaldoxime is an organic compound characterized by the presence of an oxime functional group attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Trimethylbenzaldoxime can be synthesized through the reaction of 2,6-trimethylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically involves dissolving the aldehyde in ethanol, adding the hydroxylamine hydrochloride, and then slowly adding the sodium hydroxide solution while maintaining the reaction mixture at a controlled temperature. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated temperature control systems, and continuous purification processes to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Trimethylbenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitriles.
Reduction: It can be reduced to form amines.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Applications De Recherche Scientifique
2,6-Trimethylbenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2,6-Trimethylbenzaldoxime involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the oxime group plays a crucial role in its reactivity and interactions .
Comparaison Avec Des Composés Similaires
- 2,4,6-Trimethylbenzaldehyde
- 2,6-Dimethylbenzaldoxime
- 2,6-Dimethylbenzonitrile
Comparison: 2,6-Trimethylbenzaldoxime is unique due to the presence of the oxime functional group, which imparts distinct chemical reactivity compared to its analogs. For example, while 2,4,6-Trimethylbenzaldehyde is primarily used as an aldehyde, the oxime derivative can undergo additional reactions such as reduction to amines or oxidation to nitriles. This versatility makes this compound a valuable compound in synthetic chemistry .
Propriétés
Numéro CAS |
40188-34-9 |
|---|---|
Formule moléculaire |
C10H13NO |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(NZ)-N-[(2,4,6-trimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)10(6-11-12)9(3)5-7/h4-6,12H,1-3H3/b11-6- |
Clé InChI |
QYZKLTLEVQDKFJ-WDZFZDKYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C=NO)C |
SMILES isomérique |
CC1=CC(=C(C(=C1)C)/C=N\O)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=NO)C |
Key on ui other cas no. |
40188-34-9 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














